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Introduction
PAC-113 is a 12-amino-acid cationic antimicrobial peptide (AMP) derived from human salivary

histatin 5, with the sequence AKRHHGYKRKFH.[1][2] Originally identified as the smallest

fragment of histatin 5 to retain potent antifungal activity, PAC-113 has demonstrated efficacy

against clinically relevant pathogens, particularly Candida albicans.[3][4] Its development has

been driven by the increasing need for novel antifungal agents to combat drug-resistant

infections.[3] PAC-113 exhibits a dual mechanism of action, involving both membrane

disruption and entry into the fungal cell to engage with intracellular targets.[1][5] This guide

focuses on the core mechanisms of its intracellular translocation, presenting quantitative data

and the experimental protocols used to elucidate this pathway.

The Core Mechanism: Intracellular Translocation
The candidacidal activity of PAC-113 is not solely reliant on membrane permeabilization. A

critical component of its mechanism involves translocation across the fungal cell wall and

membrane to access the cytoplasm. This process is initiated by electrostatic interactions,

followed by a receptor-mediated uptake process, and culminates in the disruption of vital

intracellular functions.
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The journey of PAC-113 from the extracellular space to its intracellular target in Candida

albicans involves several key steps:

Electrostatic Binding: As a cationic peptide, PAC-113 initially binds to the negatively charged

components of the C. albicans cell surface through electrostatic interactions.[5]

Receptor Recognition: Following initial binding, PAC-113 is recognized by and binds to the

cell wall protein Ssa2, a member of the Hsp70 chaperone family.[1][6] This interaction is

crucial for facilitating the peptide's entry into the cell.

Translocation: Mediated by the Ssa2 protein, PAC-113 is translocated across the cell

membrane into the cytoplasm.[5] The precise mechanism of membrane passage is an area

of ongoing research but is understood to be an energy-dependent process.[6]

Intracellular Targeting: Once inside the cytoplasm, PAC-113 targets the mitochondrial

complex I.[6][7]

Induction of Cell Death: The interaction with mitochondrial complex I inhibits cellular

respiration and leads to an increase in reactive oxygen species (ROS), inducing oxidative

stress and ultimately causing fungal cell death.[6][7]
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Fig. 1: Proposed intracellular translocation pathway of PAC-113 in C. albicans.

Quantitative Data on PAC-113 Activity
The antifungal efficacy of PAC-113 and its derivatives has been quantified through various

assays. The data highlights the peptide's potency and provides a basis for structure-activity

relationship studies.

Table 1: Antifungal Activity of PAC-113 against Candida albicans
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Parameter Value (µg/mL) Condition / Strain Reference

LD₅₀ 2.3 C. albicans [3]

LD₉₀ 4.7 C. albicans [3]

MIC 3.1
C. albicans ATCC

10231 / ATCC 44505
[3]

MIC 3.13 C. albicans [8]

LD₅₀/LD₉₀: Lethal dose required to kill 50%/90% of cells. MIC: Minimum Inhibitory

Concentration.

Table 2: Comparative Candidacidal Kinetics of PAC-113 and Hydrophilic Derivatives

Peptide
Incubation Time
(min)

% Cell Viability
Reduction

Reference

P-113 120 87% [5]

Bip-P-113 30 99% [5]

Dip-P-113 120 81% [5]

Bip-P-113 and Dip-P-113 are derivatives with increased hydrophobicity. The enhanced kinetics

of Bip-P-113 suggest it acts primarily via membrane disruption rather than translocation.[5]

Table 3: Impact of Truncation on PAC-113 Antifungal Activity

Peptide Derivative
MIC Fold Increase
(vs. P-113)

% Cell Killing (after
120 min)

Reference

N-terminal truncated 8-16x 38% [4]

C-terminal truncated 8-16x 25% [4]

Data indicates that both the N- and C-termini are crucial for the full antifungal activity and

efficient translocation of PAC-113.[4][5]
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Key Experimental Protocols
The elucidation of the PAC-113 translocation mechanism has been made possible by a

combination of microbiological, biochemical, and biophysical techniques. Detailed

methodologies for key experiments are provided below.

Protocol: Peptide Localization via Confocal Microscopy
This method is used to visualize the location of the peptide in relation to the fungal cells.

Peptide Labeling: Synthesize PAC-113 with a fluorescent tag, such as fluorescein

isothiocyanate (FITC), at the N-terminus.

Cell Culture: Grow Candida albicans (e.g., strain ATCC 10231) in a suitable broth (e.g., YM

broth) to the mid-logarithmic phase.

Incubation: Harvest and wash the cells. Resuspend the cells to a final concentration of 1 x

10⁷ CFU/mL. Incubate the cells with 50 µM of FITC-labeled PAC-113 at 28°C for 5-30

minutes.[5]

Washing: After incubation, wash the cells multiple times with a suitable buffer (e.g., PBS) to

remove any unbound peptide.

Microscopy: Mount the washed cells on a glass slide. Visualize the cells using a confocal

laser scanning microscope. Acquire images in both bright-field and fluorescence channels to

determine the localization of the FITC-labeled peptide (cell surface vs. intracellular).[5][9]
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Fig. 2: General experimental workflow for peptide localization studies.

Protocol: Broth Microdilution for MIC Determination
This assay determines the minimum inhibitory concentration (MIC) of the peptide required to

inhibit the visible growth of C. albicans.

Medium Preparation: Prepare a low-ionic-strength medium (LYM broth) to avoid the salt-

dependent inhibition of PAC-113 activity.[3]

Peptide Dilution: Prepare a serial two-fold dilution of PAC-113 in a 96-well microtiter plate

using LYM broth.

Inoculum Preparation: Prepare an inoculum of C. albicans standardized to approximately 5 x

10⁵ CFU/mL in LYM broth.
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Incubation: Add the standardized inoculum to each well of the microtiter plate containing the

peptide dilutions. Include a peptide-free well as a positive control for growth.

Reading Results: Incubate the plate at 30°C overnight. The MIC is defined as the lowest

concentration of PAC-113 at which no visible growth of C. albicans is observed.[3]

Protocol: NMR Spectroscopy for Peptide-Cell Interaction
Solution Nuclear Magnetic Resonance (NMR) is used to monitor the interaction between PAC-
113 and living fungal cells at an atomic level.

Peptide Preparation: Produce ¹⁵N- and ¹³C-labeled PAC-113 through recombinant

expression or chemical synthesis.

Cell Preparation: Grow and harvest C. albicans cells as previously described. Resuspend

the cells in a suitable NMR buffer.

NMR Spectroscopy: Acquire a baseline ¹H-¹⁵N HSQC spectrum of the labeled PAC-113.

Interaction Monitoring: Add living C. albicans cells to the NMR tube containing the labeled

peptide. Acquire a series of ¹H-¹⁵N HSQC spectra over time (e.g., up to 24 hours).[5]

Data Analysis: Analyze the chemical shift perturbations in the spectra. Changes in the

position of specific amino acid peaks indicate which parts of the peptide are interacting with

the fungal cells or undergoing conformational changes or proteolytic cleavage.[5][10]

Conclusion and Future Perspectives
The intracellular translocation of PAC-113 into Candida albicans is a receptor-mediated

process that is critical to its antifungal mechanism. By targeting intracellular components like

the mitochondria, PAC-113 induces cell death through pathways distinct from many

conventional antifungal agents.[6][7] Quantitative analysis demonstrates its high potency, while

detailed experimental protocols provide the framework for further investigation.[3]

Future research should focus on the precise molecular dynamics of the Ssa2-mediated

translocation across the plasma membrane. Furthermore, understanding the mechanisms of

resistance, such as proteolytic degradation of the peptide by secreted aspartic proteases
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(Saps), is vital for the development of next-generation, stabilized peptide therapeutics with

enhanced clinical utility.[5] The exploration of PAC-113's translocation pathway offers a

promising blueprint for designing novel AMPs that can effectively combat the growing threat of

fungal infections.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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